3-Bromocyclobutanone chemical properties and reactivity
3-Bromocyclobutanone chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromocyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromocyclobutanone is a versatile four-membered cyclic ketone that serves as a valuable building block in organic synthesis.[1] Its unique structure, characterized by a strained cyclobutane ring and an electrophilic carbonyl group, imparts a distinct reactivity profile. The presence of a bromine atom at the 3-position further enhances its utility, enabling a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols associated with 3-Bromocyclobutanone, intended for professionals in chemical research and pharmaceutical development.
Chemical Properties
3-Bromocyclobutanone is a liquid at room temperature, typically appearing as a brown-colored substance.[2] It is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[3][4]
Physical and Chemical Data
The fundamental physical and chemical properties of 3-Bromocyclobutanone are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrO | [1][3][4][5][6] |
| Molecular Weight | 148.99 g/mol | [1][3][4] |
| Boiling Point | 29 °C at 1.8 Torr | [2][5] |
| Density | 1.820 ± 0.06 g/cm³ (Predicted) | [2][5] |
| Form | Liquid / Solid | [2][4] |
| CAS Number | 23761-24-2 | [1][3] |
| InChIKey | SMBXPJHSQKKYFY-UHFFFAOYSA-N | [1][3][4] |
| SMILES | BrC1CC(=O)C1 | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Bromocyclobutanone.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ: 3.43-3.52 (m, 2H), 3.72-3.81 (m, 2H), 4.54 (tt, J = 7.9, 5.0 Hz, 1H)[7] |
| ¹³C NMR (101 MHz, CDCl₃) | δ: 29.0, 60.4, 203.2[8] |
| Infrared (IR) | Predicted characteristic absorption bands include a strong C=O stretch around 1780 cm⁻¹ (typical for a cyclobutanone) and a C-Br stretch in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed as a doublet with approximately equal intensity at m/z 148 and 150, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
Reactivity and Key Transformations
The reactivity of 3-Bromocyclobutanone is dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, coupled with the inherent strain of the cyclobutane ring.[1] This combination allows for a range of useful synthetic transformations.
Caption: Key reaction pathways of 3-Bromocyclobutanone.
Nucleophilic Substitution
The bromine atom serves as a good leaving group, making the C-Br bond susceptible to nucleophilic attack.[1] This allows for the introduction of a wide variety of functional groups at the 3-position. Common nucleophiles include azides, cyanides, and alkoxides.[1] These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of configuration at the reaction center.
Caption: Generalized Sₙ2 reaction at the C-Br bond.
Elimination Reactions
Treatment of 3-Bromocyclobutanone with a base can induce an elimination reaction, where HBr is removed to form a carbon-carbon double bond. This reaction is a key method for the synthesis of cyclobutenone, another important four-membered ring intermediate.[7] The choice of base and reaction conditions is critical to favor elimination over substitution.
Carbonyl Group Reactions (Reduction)
The ketone functional group can be readily reduced to a secondary alcohol.[1] Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 3-bromocyclobutanol.[1] This adds another layer of synthetic utility, allowing for further functionalization at the hydroxyl group.
Ring-Opening Reactions
Due to significant ring strain, the cyclobutane ring can undergo cleavage under certain conditions. Radical-induced ring-opening and reconstruction of cyclobutanone derivatives have been reported, providing pathways to more complex structures such as dihydronaphthalene-carbonitriles.[9] Thermal or photochemical conditions can also promote electrocyclic ring-opening, particularly in the corresponding cyclobutene derivatives.[10]
Experimental Protocols
The following section details a common and reliable method for the synthesis of 3-Bromocyclobutanone.
Synthesis of 3-Bromocyclobutanone via Hunsdiecker-type Reaction
This procedure is adapted from a well-documented protocol in Organic Syntheses, involving the brominative decarboxylation of 3-oxocyclobutanecarboxylic acid.[7]
Reaction Scheme: 3-oxocyclobutanecarboxylic acid → 3-Bromocyclobutanone
Materials:
-
3-Oxocyclobutanecarboxylic acid[7]
-
Dichloromethane (DCM)[7]
-
Celite and Silica Gel[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)[7]
-
Brine (saturated aqueous NaCl)[7]
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Charging the Flask: The flask is charged with 3-oxocyclobutanecarboxylic acid, dichloromethane (DCM), anhydrous magnesium sulfate, and red mercury(II) oxide.[7]
-
Addition of Bromine: The mixture is stirred at ambient temperature (or heated to reflux[6]) while a solution of bromine in DCM is added slowly via the dropping funnel.[6][7] The reaction color typically fades from orange to yellow as the bromine is consumed.[7]
-
Monitoring the Reaction: The reaction progress is monitored by Thin Layer Chromatography (TLC). If the conversion is incomplete after several hours, additional bromine may be added.[7]
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite and silica gel to remove solid residues. The filter cake is washed with additional DCM.[7]
-
Purification: The combined filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine to remove unreacted acids and salts.[7]
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (concentrated) to yield crude 3-Bromocyclobutanone as an oil.[6][7] The crude product can be used directly or purified further by silica gel chromatography if necessary.[7]
Caption: Workflow for the synthesis of 3-Bromocyclobutanone.
Applications in Synthesis
3-Bromocyclobutanone is a key intermediate in various synthetic applications:
-
Pharmaceutical Research: It is used in the synthesis of potential drug candidates. A notable application is in the development of covalent inhibitors targeting the MurA enzyme in E. coli, which is essential for bacterial cell wall synthesis.[1]
-
Building Block: Its reactivity allows it to be a precursor for more complex molecules, including other substituted cyclobutanes, cyclobutenones, and fluorinated cyclobutanes.[1]
-
Strained Ring Chemistry: It provides a gateway to study the chemistry of strained four-membered rings and their subsequent transformations.[1]
Safety and Handling
3-Bromocyclobutanone is an acute oral toxin and a skin and eye irritant.[3][4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is recommended to store the compound under an inert atmosphere in a freezer at -20°C.[2][5] It is also classified as highly water-polluting (WGK 3).[1][4]
References
- 1. 3-Bromocyclobutanone | 23761-24-2 | Benchchem [benchchem.com]
- 2. 3-BroMocyclobutanone CAS#: 23761-24-2 [amp.chemicalbook.com]
- 3. 3-Bromocyclobutanone | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromocyclobutanone AldrichCPR | 23761-24-2 [sigmaaldrich.com]
- 5. 3-Bromocyclobutanone|lookchem [lookchem.com]
- 6. 3-BroMocyclobutanone synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
